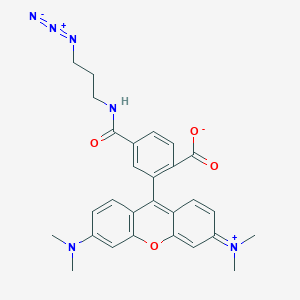
2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride, also known as 2-Methoxy-5-nitrophenoxyethanamine HCl, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in water and ethanol. The compound is used in various laboratory experiments, such as in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of other organic compounds. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are discussed in
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, with the nitro group donating a proton to the reaction mixture. This proton donation leads to the formation of a nitro compound, which can then be used for further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride are not fully understood. However, it is believed that the compound has an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, the compound may also affect the metabolism of certain drugs, such as barbiturates, which could lead to adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride in laboratory experiments is its high solubility in water and ethanol. This allows for easy incorporation into reaction mixtures and makes it suitable for use in a wide range of applications. However, the compound is sensitive to light and air, which can lead to degradation of the compound. Furthermore, the compound is toxic and should be handled with care.
Future Directions
The future directions for the use of 2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride include further research into its mechanism of action, biochemical and physiological effects, and potential uses in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the compound’s toxicity and its potential adverse effects is needed. Additionally, further research into the compound’s potential uses as a catalyst in the synthesis of nitro compounds is needed. Finally, further research into the compound’s potential uses in the production of dyes and pigments is needed.
Synthesis Methods
2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride is synthesized from 2-methoxy-5-nitrophenol and ethylenediamine in the presence of hydrochloric acid. The reaction is carried out at room temperature and the product is isolated by filtration and crystallization.
Scientific Research Applications
2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of other organic compounds. It is also used in the synthesis of barbiturates, as a reagent in the synthesis of nitro compounds, and as a catalyst in the synthesis of nitro compounds.
properties
IUPAC Name |
2-(2-methoxy-5-nitrophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-8-3-2-7(11(12)13)6-9(8)15-5-4-10;/h2-3,6H,4-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPONYBZMAZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)

